Ethylphosphonothioic dibromide
Description
Ethylphosphonothioic dibromide (hypothetical structure: C₂H₅Br₂PS) is a thiophosphonate derivative characterized by a phosphorus atom bonded to an ethyl group, a sulfur atom, and two bromine substituents. Thiophosphonates are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their versatile reactivity and stability .
Properties
CAS No. |
3931-88-2 |
|---|---|
Molecular Formula |
C2H5Br2PS |
Molecular Weight |
251.91 g/mol |
IUPAC Name |
dibromo-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H5Br2PS/c1-2-5(3,4)6/h2H2,1H3 |
InChI Key |
JMFFSUKYEAVWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylphosphonothioic dibromide can be synthesized through the reaction of ethylphosphonothioic acid with bromine. The reaction typically involves the use of a solvent such as carbon tetrachloride or carbon disulfide, and the process is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Ethylphosphonothioic dibromide undergoes nucleophilic substitution at phosphorus, with mechanisms influenced by nucleophile strength and reaction conditions.
Mechanism
-
SN2-P vs. Addition–Elimination (A–E): Substitution reactions at phosphorus can proceed via two pathways:
-
SN2-P: Concerted substitution with backside attack, forming a distorted trigonal bipyramidal transition state .
-
A–E: Stepwise mechanism involving a pentacoordinate intermediate (trigonal bipyramidal) stabilized by hydrogen bonding .
-
Example: Reaction with chloride ions in acetone follows the SN2-P mechanism, while methoxyl exchange in methanol proceeds via A–E .
-
Reaction Conditions
| Nucleophile | Conditions | Mechanism | Citation |
|---|---|---|---|
| Methoxide | Acid catalysis (TFA) | A–E | |
| Chloride | Acetone, 20 °C | SN2-P | |
| Alcohols | Basic conditions | SN2-P |
Hydrolysis and Stability
This compound is sensitive to moisture and strong bases, leading to hydrolysis:
-
Kinetics: Hydrolysis accelerates under alkaline conditions, forming phosphonic acid derivatives.
-
Side Reactions: Incomplete transesterification or deprotection may occur at lower temperatures .
Esterification and Transesterification
Reactions with alcohols or thiols yield mixed esters:
-
Conditions: Elevated temperatures (50–70 °C) and inert solvents (e.g., DCM) favor controlled substitution.
-
Catalysts: Acid catalysts (e.g., TFA) enhance reaction rates by protonating leaving groups .
Theoretical Insights
DFT studies reveal:
Scientific Research Applications
Ethylphosphonothioic dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethylphosphonothioic dibromide involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares ethylphosphonothioic dibromide with its dichloride and difluoride analogs, extrapolated from available
Key Trends :
- Halogen Size and Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine and fluorine may increase the dibromide’s susceptibility to nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
